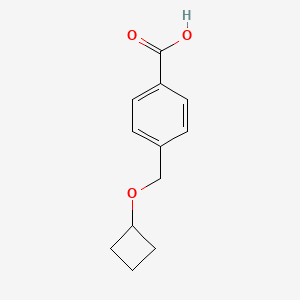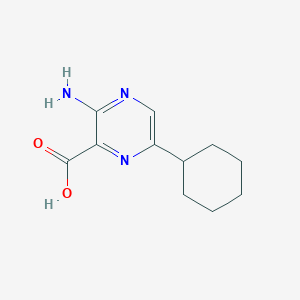
Asp-6-shogaol-Phe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asp-6-shogaol-Phe is a synthetic compound derived from 6-shogaol, a bioactive component found in ginger (Zingiber officinale). 6-shogaol is known for its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is a modified version of 6-shogaol, designed to enhance its therapeutic potential and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Asp-6-shogaol-Phe typically involves the conjugation of 6-shogaol with aspartic acid and phenylalanine. The process begins with the extraction of 6-shogaol from ginger, followed by its chemical modification. Common methods include:
Acidic Catalysis: Using hydrochloric acid or p-toluenesulfonic acid as catalysts.
Environmentally Friendly Methods: Techniques such as vapor processing, microwave processing, and ultrasound-assisted catalytic reactions have been explored to minimize environmental impact.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of 6-shogaol from ginger, followed by its chemical modification using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s efficacy for therapeutic applications.
化学反応の分析
Types of Reactions
Asp-6-shogaol-Phe undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives with enhanced biological activity.
科学的研究の応用
Asp-6-shogaol-Phe has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
作用機序
Asp-6-shogaol-Phe exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by:
Inhibiting Thioredoxin Reductase: Leading to oxidative stress and apoptosis.
Increasing Reactive Oxygen Species (ROS) Production: Disrupting cellular redox balance and promoting cell death.
Inhibiting AKT/mTOR Signaling: Suppressing cell survival pathways and inducing autophagy.
類似化合物との比較
Asp-6-shogaol-Phe is compared with other similar compounds, such as:
6-shogaol: The parent compound, known for its potent biological activities.
6-gingerol: Another bioactive component of ginger, with similar but less potent effects compared to 6-shogaol.
6-paradol: A related compound with comparable pharmacological properties.
This compound is unique due to its enhanced stability and therapeutic potential, making it a promising candidate for further research and development.
特性
分子式 |
C33H45N3O9S |
|---|---|
分子量 |
659.8 g/mol |
IUPAC名 |
(2S)-2-amino-4-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H45N3O9S/c1-3-4-6-11-24(18-23(37)14-12-22-13-15-28(38)29(17-22)45-2)46-20-27(35-30(39)19-25(34)32(41)42)31(40)36-26(33(43)44)16-21-9-7-5-8-10-21/h5,7-10,13,15,17,24-27,38H,3-4,6,11-12,14,16,18-20,34H2,1-2H3,(H,35,39)(H,36,40)(H,41,42)(H,43,44)/t24?,25-,26-,27-/m0/s1 |
InChIキー |
KBODENULVLACTC-CZEMMQRTSA-N |
異性体SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C[C@@H](C(=O)O)N |
正規SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)


![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)
![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)

![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)

![3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)




